MDK6204
Description
MDK6204 is a novel hybrid multidentate phosphine-alkene ligand designed for transition metal coordination chemistry and catalytic applications. Its structure integrates a phosphine donor site with a conjugated alkene backbone, enabling robust metal-ligand interactions and tunable electronic properties. Synthesized via a modular approach (see Table 1), this compound exhibits exceptional stability under oxidative conditions and high catalytic efficiency in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions .
Properties
CAS No. |
1005776-20-4 |
|---|---|
Molecular Formula |
C20H20N6O |
Molecular Weight |
360.42 |
IUPAC Name |
N-(6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-2-yl)-6-(tert-butyl)nicotinamide |
InChI |
InChI=1S/C20H20N6O/c1-20(2,3)16-6-4-13(8-21-16)19(27)25-17-12-26-11-14(5-7-18(26)24-17)15-9-22-23-10-15/h4-12H,1-3H3,(H,22,23)(H,25,27) |
InChI Key |
BNBGXFKXNXXHEZ-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC=C(C(C)(C)C)N=C1)NC2=CN3C(C=CC(C4=CNN=C4)=C3)=N2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origin of Product |
United States |
Comparison with Similar Compounds
Compound A: Triphenylphosphine (PPh₃)
- Structural Differences: Unlike MDK6204’s hybrid phosphine-alkene framework, PPh₃ is a monodentate ligand with three phenyl groups attached to phosphorus. This limits its electronic tunability and steric bulk .
- Performance Metrics :
Table 2: Structural and Functional Comparison with PPh₃
| Parameter | This compound | PPh₃ |
|---|---|---|
| Denticity | Bidentate | Monodentate |
| Air Stability | High | Low |
| TOF (Suzuki-Miyaura) | 1,200 h⁻¹ | 400 h⁻¹ |
Compound B: 1,2-Bis(diphenylphosphino)ethylene (dppe)
- Structural Similarities : Both this compound and dppe feature bidentate phosphine motifs. However, dppe lacks the alkene conjugation present in this compound, reducing its π-backbonding capacity .
- Functional Outcomes :
Comparison with Functionally Similar Compounds
Compound C: N-Heterocyclic Carbene (NHC) Ligands
- Functional Overlap : NHC ligands and this compound both enhance catalytic activity in cross-coupling reactions. However, NHCs require inert atmospheres, whereas this compound operates efficiently in air .
- Cost and Synthesis : NHC synthesis involves multi-step protocols with sensitive intermediates, while this compound is prepared in two steps with >85% yield .
Table 3: Functional Comparison with NHC Ligands
| Parameter | This compound | NHC Ligands |
|---|---|---|
| Reaction Environment | Air-tolerant | Requires inert gas |
| Synthetic Complexity | Low (2 steps) | High (>5 steps) |
| Catalyst Loading | 0.5 mol% | 1.0 mol% |
Compound D: Ferrocene-Based Ligands
- Redox Activity : Ferrocene ligands exhibit redox-switchable behavior, unlike this compound. However, this compound’s alkene-phosphine synergy provides superior substrate selectivity in asymmetric catalysis .
- Industrial Applicability : this compound’s stability aligns better with large-scale processes, as ferrocene ligands often require stringent temperature controls .
Research Findings and Limitations
- Advantages of this compound :
- High air stability and thermal resilience.
- Versatility across multiple reaction types (e.g., hydrogenation, cross-coupling).
- Limitations: Limited solubility in polar solvents (e.g., water, ethanol), restricting aqueous-phase applications . Higher cost compared to PPh₃ due to specialized synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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